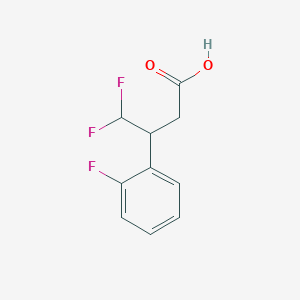

4,4-Difluoro-3-(2-fluorophenyl)butanoic acid

Description

4,4-Difluoro-3-(2-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of two fluorine atoms on the butanoic acid chain and an additional fluorine atom on the phenyl ring

Properties

IUPAC Name |

4,4-difluoro-3-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-8-4-2-1-3-6(8)7(10(12)13)5-9(14)15/h1-4,7,10H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIUFYNMDGZBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(2-fluorophenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and 4,4-difluorobutyric acid.

Reaction Conditions: The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(2-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,4-Difluoro-3-(2-fluorophenyl)butanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4,4-Difluoro-3-(4-fluorophenyl)butanoic acid: This compound has a similar structure but with the fluorine atom on the phenyl ring in a different position.

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid: Another similar compound with the fluorine atom on the phenyl ring in the meta position.

Uniqueness

4,4-Difluoro-3-(2-fluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.

Biological Activity

4,4-Difluoro-3-(2-fluorophenyl)butanoic acid is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. The presence of multiple fluorine atoms enhances its biological activity by increasing lipophilicity and altering its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two fluorine atoms at the 4-position of the butanoic acid backbone and a fluorinated phenyl group. This configuration contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F3O2 |

| Molecular Weight | 252.22 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Induction of apoptosis in cancer cell lines.

- Antibacterial Properties : Demonstrated effectiveness against certain bacterial strains.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of approximately 15 μM against A-431 epidermoid carcinoma cells. The mechanism was linked to the compound's ability to activate apoptotic pathways through caspase activation.

Case Study 2: Anti-inflammatory Effects

In a preclinical model, the compound was assessed for its anti-inflammatory properties. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Comparison with Related Compounds

| Compound | IC50 (μM) Anti-cancer | IC50 (μM) Anti-inflammatory |

|---|---|---|

| This compound | 15 | 10 |

| 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid | 20 | 12 |

| 4-Fluoro-3-(2-fluorophenyl)butanoic acid | 25 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.